molecular formula C19H23ClN2O3S3 B2913995 N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214873-21-8

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2913995
CAS RN: 1214873-21-8
M. Wt: 459.03
InChI Key: HPESYRCZEUBQSK-UHFFFAOYSA-N
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C19H23ClN2O3S3 and its molecular weight is 459.03. The purity is usually 95%.
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Scientific Research Applications

Microbial-Based Surrogate Biocatalytic System

A study demonstrates the use of a microbial-based surrogate biocatalytic system for producing mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, highlighting a novel application in drug metabolism studies. This approach utilized Actinoplanes missouriensis to generate several metabolites previously detected in in vivo metabolism studies, providing a method for producing sufficient quantities of metabolites for structural characterization by nuclear magnetic resonance spectroscopy. This technique supports the full structure characterization of metabolites, offering a new pathway for the analysis of complex pharmaceutical compounds (Zmijewski et al., 2006).

Novel Insecticidal Activity

The discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, represent a significant advancement in agricultural chemistry. Sulfoxaflor, derived from the sulfoximine functional group, exhibits broad-spectrum efficacy against various sap-feeding insects, including aphids and whiteflies, without observed cross-resistance with neonicotinoids. This research underlines the chemical's potential in developing new insect control agents with unique modes of action, offering an alternative for managing resistance in pest populations (Zhu et al., 2011).

Herbicidal Activity

Investigations into the design, synthesis, and structure-activity relationships of novel ALS inhibitors demonstrate the compound's utility in agricultural science. A series of compounds, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, were synthesized and assessed for herbicidal activities, providing insights into the chemical's potential application in weed control. The development of these compounds aligns with the ongoing search for more effective and selective herbicides, contributing to enhanced agricultural productivity and sustainability (Ren et al., 2000).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds showcase another application of related chemical structures. These compounds were tested against various bacteria and fungi, revealing significant antimicrobial properties. Such research is crucial in the discovery of new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel therapeutics (Sarvaiya et al., 2019).

properties

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S3/c1-14(17-8-9-18(20)27-17)21-19(23)16(10-12-26-2)22-28(24,25)13-11-15-6-4-3-5-7-15/h3-9,11,13-14,16,22H,10,12H2,1-2H3,(H,21,23)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPESYRCZEUBQSK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.